Methyl 2-cyclopentylpropanoate

Description

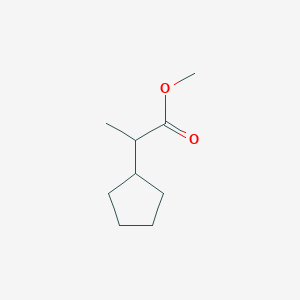

Methyl 2-cyclopentylpropanoate is an organic ester with the molecular formula C₉H₁₆O₂ (molecular weight: 156.22 g/mol). Its structure consists of a methyl ester group (-COOCH₃) attached to a propanoate backbone, with a cyclopentyl substituent at the second carbon (β-position) of the carboxylic acid chain. This compound is a structural isomer of cyclopentyl 2-methylpropanoate, which shares the same molecular formula but differs in ester group placement (cyclopentyl as the ester substituent instead of methyl) .

Properties

IUPAC Name |

methyl 2-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(9(10)11-2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBJJLMWIAHNIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyclopentylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-cyclopentylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclopentylpropanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products:

Scientific Research Applications

Methyl 2-cyclopentylpropanoate is a chemical compound with a cyclopentyl group attached to a propanoate structure, including an amino group. It has a molecular weight of approximately 207.70 g/mol. It is used in medicinal chemistry and as a building block in organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for applications in research and industry.

Potential Applications

- Medicinal Chemistry Methyl 2-amino-3-cyclopentylpropanoate hydrochloride's unique structure allows it to be explored for various therapeutic properties, particularly in neurology.

- Organic Synthesis It serves as a building block in organic synthesis. The synthesis of methyl 2-amino-3-cyclopentylpropanoate hydrochloride typically involves multi-step organic reactions, and these methods can vary based on desired yields and purity levels.

- Pharmacological Applications Research indicates that methyl 2-amino-3-cyclopentylpropanoate hydrochloride exhibits biological activity that may be relevant for pharmacological applications. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving amino acids. Some studies have suggested that compounds with similar structures can influence receptor activity, which may lead to therapeutic effects in neurological disorders.

Mechanism of Action

The mechanism of action of methyl 2-cyclopentylpropanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved in its metabolism and the exact molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Detailed Analysis

Cyclopentyl 2-methylpropanoate (Isomer)

- Structural Relationship: Shares the same molecular formula as this compound but differs in ester group placement. The cyclopentyl group is part of the ester substituent (O-linked), whereas the methyl group is on the propanoate chain.

- Implications : The isomer’s steric profile and polarity may differ significantly. For example, the cyclopentyl ester group could increase hydrophobicity compared to the methyl ester, affecting solubility and reactivity in synthetic pathways .

Sandaracopimaric Acid Methyl Ester

- Complexity: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin, featuring a tricyclic structure.

- Applications: Used in gas chromatography (GC) analysis of natural resins, with retention behavior influenced by its bulky diterpene skeleton . In contrast, this compound’s simpler structure may offer advantages in synthetic scalability.

Ethyl 2-Methyl-2-Phenylpropanoate

- Such differences could make phenyl-substituted esters more suitable for photochemical applications or as chiral building blocks .

Methyl Shikimate

- Functional Diversity: Contains multiple hydroxyl groups and a conjugated double bond, enabling participation in hydrogen bonding and redox reactions. This compound, lacking hydroxyl groups, would exhibit distinct reactivity, such as resistance to hydrolysis under acidic conditions .

Biological Activity

Methyl 2-cyclopentylpropanoate (C10H18O2) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from cyclopentyl and propanoic acid. Its molecular structure is characterized by the presence of a cyclopentyl group attached to a propanoate moiety, which influences its biological interactions.

Antiparasitic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antiparasitic activities . For instance, the structure-activity relationship (SAR) analysis of various esters has shown significant efficacy against parasites like Leishmania and Trypanosoma species. Such compounds have been noted for their selective toxicity and favorable pharmacokinetic profiles, making them candidates for further development in antiparasitic therapies .

Anti-inflammatory Effects

This compound has been implicated in modulating inflammatory pathways. In particular, it may influence cytokine production and immune responses, which are critical in conditions such as rheumatoid arthritis. The compound's ability to inhibit IL-17 induced pathways has been highlighted in murine models, suggesting a potential role in treating autoimmune diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, studies have reported IC50 values indicating effective growth inhibition in specific leukemia cell lines .

Study on Antiparasitic Efficacy

In a recent investigation, this compound analogs were synthesized and tested for their antiparasitic activity. The results showed that certain derivatives had IC50 values as low as 3.8 μM against T. cruzi, outperforming traditional treatments like Benznidazole .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 4.2 | 6.7 |

| Benznidazole | 8.4 | 3.5 |

This data suggests that modifications to the structure can enhance efficacy while reducing toxicity.

Anti-inflammatory Study

In a murine model of collagen-induced arthritis (CIA), this compound demonstrated significant reductions in clinical scores compared to control groups treated with IL-17 antibodies. The compound's administration led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cytokine Modulation : The compound appears to inhibit the production of inflammatory cytokines, thus reducing inflammation.

- Cell Cycle Regulation : It influences key proteins involved in cell cycle progression, leading to apoptosis in cancer cells.

- Receptor Binding : Preliminary studies suggest that it may bind to specific receptors involved in immune response modulation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 2-cyclopentylpropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclopropane ring-opening reactions or esterification of cyclopentylpropanoic acid. Key steps include using Grignard reagents for alkylation and Michael addition reactions to introduce functional groups. Optimize reaction conditions (e.g., temperature, solvent polarity) by employing Design of Experiments (DOE) to assess yield and purity. Monitor progress via TLC and characterize intermediates using NMR and IR spectroscopy .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm cyclopentyl and ester moieties.

- IR : Verify ester carbonyl stretching (~1740 cm) and C-O-C vibrations.

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Cross-reference data with the NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Investigate steric effects of the cyclopentyl group on reaction kinetics. Perform density functional theory (DFT) calculations to model transition states and compare experimental activation energies. Use isotopic labeling (e.g., ) to track acyl transfer pathways in ester hydrolysis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct a systematic literature review (SLR) using PICOT criteria:

- Population : Target enzymes/cell lines.

- Intervention : Derivative concentration ranges.

- Comparison : Control compounds (e.g., unsubstituted esters).

- Outcome : IC or binding affinity.

- Time : Exposure duration.

Apply meta-analysis to identify outliers and validate assays (e.g., dose-response consistency) .

Q. What interdisciplinary strategies enhance the utility of this compound in drug discovery?

- Methodological Answer : Integrate medicinal chemistry and structural biology:

- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins.

- ADMET Profiling : Assess pharmacokinetics via in silico tools (e.g., SwissADME).

Validate findings with in vitro enzyme inhibition assays and crystallography .

Q. How can experimental reproducibility be ensured in studies involving this compound?

- Methodological Answer : Document all parameters rigorously:

- Purity : Specify HPLC-grade solvents and column conditions.

- Storage : Use inert atmospheres (argon) to prevent ester hydrolysis.

- Instrument Calibration : Validate spectrometers with certified standards (e.g., NIST-traceable references).

Publish raw spectral data and crystallization parameters in supplementary materials .

Q. What advanced techniques optimize enantioselective synthesis of this compound?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare kinetic resolution efficiency under varying catalyst loadings .

Q. How can computational modeling predict the environmental fate of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.